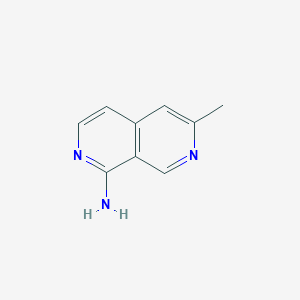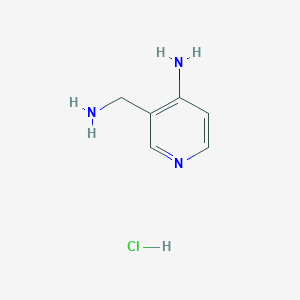![molecular formula C7H8N4 B11921597 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 91982-44-4](/img/structure/B11921597.png)
6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The presence of a methyl group at the 6th position and an amino group at the 4th position makes this compound unique and of significant interest in various fields of research, including medicinal chemistry and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 4-aminopyrimidine derivatives with suitable aldehydes or ketones, followed by cyclization under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process usually includes steps like nitration, reduction, and cyclization, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit kinases by binding to their ATP-binding sites, leading to the disruption of cellular signaling and growth .
Comparaison Avec Des Composés Similaires
- 5H-pyrrolo[3,2-d]pyrimidin-4-amine
- 7H-pyrrolo[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to the presence of a methyl group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable scaffold for drug discovery and development .
Propriétés
Numéro CAS |
91982-44-4 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3,(H2,8,9,10) |
Clé InChI |
ONZFUPPBRLTGRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)C(=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




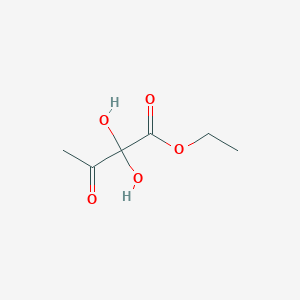
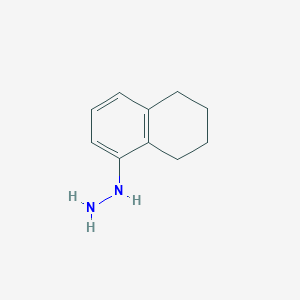
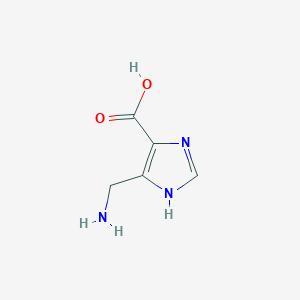

![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
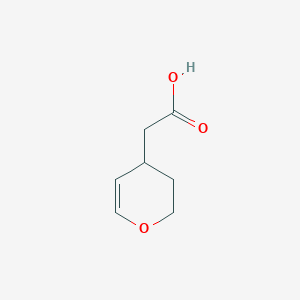

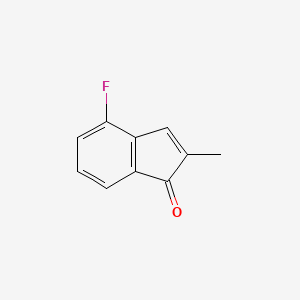
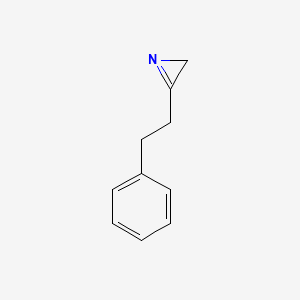
![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
